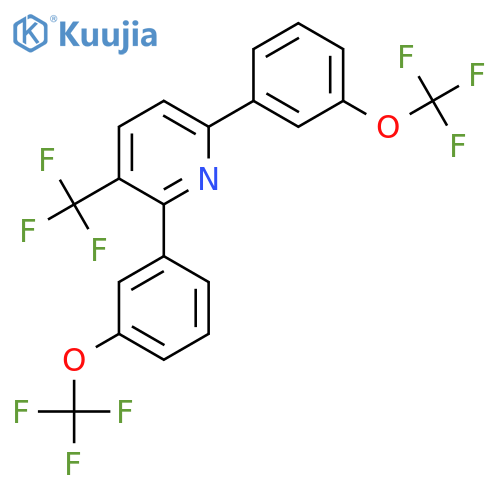Cas no 1261445-93-5 (2,6-Bis(3-(trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridine)

1261445-93-5 structure
商品名:2,6-Bis(3-(trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridine
CAS番号:1261445-93-5
MF:C20H10F9NO2
メガワット:467.284536838531
CID:4987789
2,6-Bis(3-(trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 2,6-Bis(3-(trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridine
-
- インチ: 1S/C20H10F9NO2/c21-18(22,23)15-7-8-16(11-3-1-5-13(9-11)31-19(24,25)26)30-17(15)12-4-2-6-14(10-12)32-20(27,28)29/h1-10H
- InChIKey: UFPMZHRZTVWFFZ-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC=C(C2C=CC=C(C=2)OC(F)(F)F)N=C1C1C=CC=C(C=1)OC(F)(F)F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 12
- 重原子数: 32
- 回転可能化学結合数: 4
- 複雑さ: 607
- 疎水性パラメータ計算基準値(XlogP): 7.4
- トポロジー分子極性表面積: 31.4
2,6-Bis(3-(trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013002494-500mg |
2,6-Bis(3-(trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridine |
1261445-93-5 | 97% | 500mg |
$798.70 | 2023-09-03 | |
| Alichem | A013002494-1g |
2,6-Bis(3-(trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridine |
1261445-93-5 | 97% | 1g |
$1534.70 | 2023-09-03 | |
| Alichem | A013002494-250mg |
2,6-Bis(3-(trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridine |
1261445-93-5 | 97% | 250mg |
$470.40 | 2023-09-03 |
2,6-Bis(3-(trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridine 関連文献
-
Ekaterina A. Elfimova,Alexey O. Ivanov Nanoscale, 2019,11, 21834-21846
-
Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
-
Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
-
Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
1261445-93-5 (2,6-Bis(3-(trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridine) 関連製品
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 64328-63-8(4-(Hexyloxy)benzohydrazide)
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬
